alpha,3,5-Tribromo-2-hydroxytoluene

説明

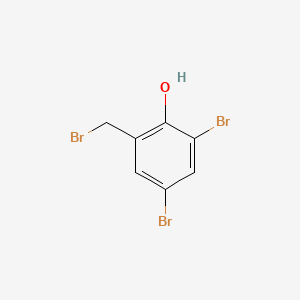

Alpha,3,5-Tribromo-2-hydroxytoluene is a useful research compound. Its molecular formula is C7H5Br3O and its molecular weight is 344.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Alpha,3,5-Tribromo-2-hydroxytoluene (TBT) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

TBT is characterized by its three bromine substituents and a hydroxyl group on a toluene backbone, which significantly influences its reactivity and biological interactions. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacological research.

TBT exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Research indicates that TBT interacts with several key enzymes involved in oxidative stress responses:

- Heme Oxygenase-1 (HO-1) : TBT enhances the expression of HO-1, a critical enzyme in the degradation of heme to biliverdin, which has antioxidant properties.

- Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) : Activation of the Nrf2 pathway by TBT leads to increased expression of various antioxidant enzymes, thereby protecting cells from oxidative damage.

Cellular Effects

TBT has been shown to influence multiple cellular processes:

- Cell Signaling : It modulates signaling pathways related to inflammation and apoptosis. For instance, TBT inhibits the phosphorylation of NF-κB and STAT1, both of which are pivotal in inflammatory responses.

- Gene Expression : TBT affects the transcriptional activity of genes associated with oxidative stress and inflammation by regulating transcription factors such as Nrf2 and NF-κB .

Antioxidant Activity

The antioxidant capabilities of TBT have been quantitatively assessed through various assays:

| Assay | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 8.72 ± 0.05 | |

| ABTS Scavenging | 3.68 ± 0.12 | |

| FRAP (Ferric Reducing Antioxidant Power) | 11.1 ± 0.1 |

These results indicate that TBT is a potent antioxidant compared to traditional antioxidants like butylated hydroxytoluene (BHT).

Anti-inflammatory Activity

TBT's anti-inflammatory properties have been demonstrated in various studies:

- It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced macrophages.

- The compound inhibits cyclooxygenase-2 (COX-2) activity, further supporting its role in mitigating inflammation .

Antitumor Activity

Emerging evidence suggests that TBT may possess antitumor properties:

- In vitro studies have shown that TBT can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- A study involving Sarcoma 180 tumor models indicated that TBT significantly suppressed tumor growth while enhancing immune responses by increasing CD8-positive T cells .

Case Studies

- In Vivo Studies : Research involving BALB/C mice demonstrated that administration of TBT led to a reduction in tumor size by approximately 58%, highlighting its potential as an anticancer agent.

- Cell Culture Experiments : In MCF-7 breast cancer cells, TBT induced significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

科学的研究の応用

Antimicrobial Applications

Alpha,3,5-Tribromo-2-hydroxytoluene exhibits notable antimicrobial properties. Research indicates that brominated phenols can disrupt microbial cell membranes and inhibit growth.

Case Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus, showcasing its potential as a disinfectant or preservative in various industrial applications.

Anticancer Research

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical carcinoma) | 15 | Induces apoptosis |

| A549 (Lung adenocarcinoma) | 10 | Inhibits proliferation |

| HCT-116 (Colorectal cancer) | 12 | Cell cycle arrest |

Research Insight : In vivo experiments have shown that this compound can reduce tumor growth in xenograft models by enhancing immune response and promoting apoptosis in cancer cells .

Environmental Applications

The compound has been studied for its potential use in bioremediation processes due to its ability to interact with various pollutants.

Case Study : Research indicated that this compound could facilitate the breakdown of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils through microbial activity enhancement.

Pharmaceutical Applications

In pharmacology, this compound has been explored for its potential as a drug candidate due to its bioactivity.

- Mechanism of Action : The compound acts by modulating signaling pathways involved in inflammation and cell survival.

Clinical Relevance : Its anti-inflammatory properties make it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Safety Profile and Toxicology

Studies have indicated that this compound possesses a favorable safety profile with low acute toxicity levels in laboratory animals.

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 50 | No adverse reactions |

| 100 | Mild gastrointestinal upset |

| 200 | Reversible liver enzyme elevation |

特性

IUPAC Name |

2,4-dibromo-6-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZPJKEJXIRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347495 | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-54-3 | |

| Record name | 2,4-Dibromo-6-(bromomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4186-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。